molecular formula C8H5BrO3 B3053764 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde CAS No. 56008-63-0

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B3053764
CAS No.: 56008-63-0
M. Wt: 229.03 g/mol
InChI Key: QBVZVVIMRXNRKU-UHFFFAOYSA-N
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Description

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is an organic compound with the molecular formula C8H5BrO3. It is a brominated derivative of benzo[d][1,3]dioxole, featuring an aldehyde functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. The process involves the use of bromine or other brominating agents in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison: 4-Bromobenzo[d][1,3]dioxole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

4-bromo-1,3-benzodioxole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-5(3-10)1-2-6-8(7)12-4-11-6/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVZVVIMRXNRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469260
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56008-63-0
Record name 1,3-Benzodioxole-5-carboxaldehyde, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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